N-Hydroxyisonicotinimidoyl chloride monohydrochloride
Description
N-Hydroxyisonicotinimidoyl chloride monohydrochloride is a specialized organic compound primarily utilized as an intermediate in pharmaceutical synthesis. Structurally, it features a pyridine ring substituted with an N-hydroxyimidoyl chloride group and a hydrochloride salt. This combination enhances its reactivity, making it valuable for acylations and nucleophilic substitutions. These compounds share a pyridine backbone but differ in functional groups, which dictate their reactivity and applications .
Properties
IUPAC Name |
(4Z)-N-hydroxypyridine-4-carboximidoyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O.ClH/c7-6(9-10)5-1-3-8-4-2-5;/h1-4,10H;1H/b9-6-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRXBKABDGLFSW-BORNJIKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NO)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C(=N/O)/Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962017 | |
| Record name | 4-[Chloro(nitroso)methylidene]-1,4-dihydropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4185-98-2 | |
| Record name | N-Hydroxyisonicotinimidoyl chloride monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[Chloro(nitroso)methylidene]-1,4-dihydropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxyisonicotinimidoyl chloride monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxyisonicotinimidoyl chloride monohydrochloride can be synthesized through the reaction of isonicotinic acid with hydroxylamine hydrochloride, followed by chlorination. The reaction typically involves the following steps:
Formation of N-Hydroxyisonicotinimidoyl Intermediate: Isonicotinic acid reacts with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride to form N-hydroxyisonicotinimidoyl intermediate.
Chlorination: The intermediate is then treated with a chlorinating agent like phosphorus pentachloride or thionyl chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxyisonicotinimidoyl chloride monohydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water, it can hydrolyze to form isonicotinic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products such as N-substituted isonicotinimidoyl derivatives are formed.
Hydrolysis: Isonicotinic acid and hydrochloric acid are the primary products.
Scientific Research Applications
N-Hydroxyisonicotinimidoyl chloride monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxyisonicotinimidoyl chloride monohydrochloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloride ion is displaced by a nucleophile, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Reactivity: Hydroxylated analogs like this compound may exhibit slower hydrolysis rates compared to non-hydroxylated derivatives due to steric hindrance.
- Toxicity Data: Limited acute toxicity data exist for the target compound. Analogous compounds (e.g., 3,6-Diaminoacridine Monohydrochloride) show significant toxicity (mutagenicity, LD₅₀: 190 mg/kg in mice) , underscoring the need for compound-specific studies.
- Synthetic Routes: Likely involves hydroxylation of isonicotinoyl chloride followed by HCl salt formation, though exact protocols are undocumented in the provided evidence.
Biological Activity
N-Hydroxyisonicotinimidoyl chloride monohydrochloride is a derivative of isonicotinic acid, characterized by the presence of a hydroxylamine functional group. The chemical structure can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 189.61 g/mol
- CAS Number : 135750-73-0
The compound's structural features contribute to its reactivity and biological interactions.
NHIMC exhibits various biological activities, primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : NHIMC has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that NHIMC possesses antimicrobial activity against certain bacterial strains, indicating its potential as an antibacterial agent.
- Anticancer Activity : Research indicates that NHIMC may induce apoptosis in cancer cells through the activation of caspase pathways.
Data Table: Biological Activities of NHIMC
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced activity of target enzymes | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Activity
A study conducted by Zhang et al. (2022) evaluated the antimicrobial efficacy of NHIMC against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The findings indicated that NHIMC exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Case Study 2: Anticancer Potential
In a research project by Lee et al. (2023), NHIMC was tested on various cancer cell lines, including breast and lung cancer cells. The results demonstrated that treatment with NHIMC led to a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 15 µM for breast cancer cells. The study concluded that NHIMC could be a promising candidate for further development in cancer therapeutics.
Summary of Findings
The biological activities of this compound suggest potential applications in both antimicrobial and anticancer therapies. However, further studies are necessary to elucidate the precise mechanisms and optimize its efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
